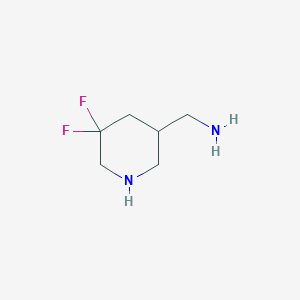
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C12H13BrN2S and a molecular weight of 297.21 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromo and isopropyl groups on the phenyl ring adds to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of appropriate precursors. One common method includes the reaction of 3-bromo-5-isopropylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: This compound has a tert-butyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
5-Bromo-4-methyl-thiazol-2-amine: The presence of a methyl group instead of an isopropyl group can lead to differences in chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H13BrN2S |
|---|---|
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
5-(3-bromo-5-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13BrN2S/c1-7(2)8-3-9(5-10(13)4-8)11-6-15-12(14)16-11/h3-7H,1-2H3,(H2,14,15) |
Clave InChI |
RAULXMAHGWIBDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)C2=CN=C(S2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


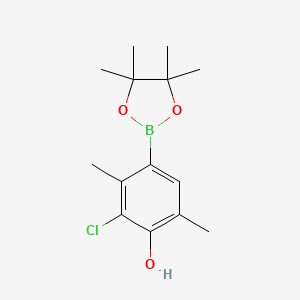
![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

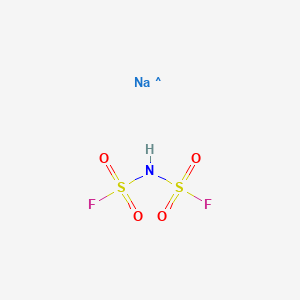
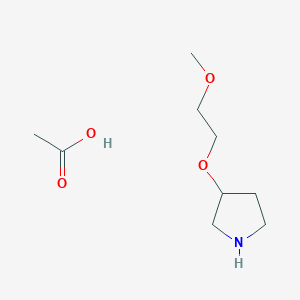
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)
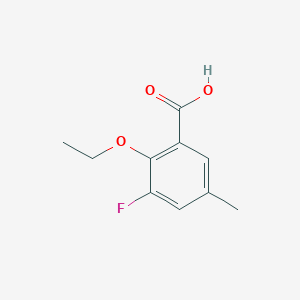
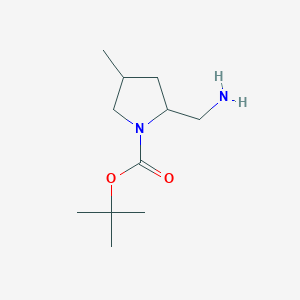
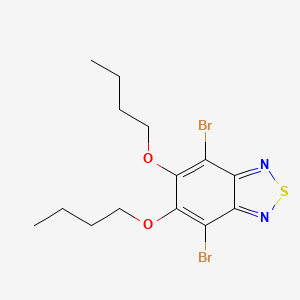
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)

![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
